molecular formula C14H19NO B3882272 2-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroisoquinoline

2-(2,2-dimethylpropanoyl)-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B3882272
M. Wt: 217.31 g/mol
InChI Key: HWSYMHFJGZIIOP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Dimethylpropanoyl chloride, also known as Pivaloyl chloride, is a branched-chain acyl chloride . It is used as an input in the manufacture of some drugs, insecticides, and herbicides .


Synthesis Analysis

2,2-Dimethylpropanoyl chloride was first made by Aleksandr Butlerov in 1874 by reacting pivalic acid with phosphorus pentachloride .


Molecular Structure Analysis

The molecular formula of 2,2-dimethylpropanoyl chloride is C5H9ClO . Its molecular weight is 120.58 .


Chemical Reactions Analysis

As an acyl chloride, 2,2-dimethylpropanoyl chloride is reactive. It was first made by reacting pivalic acid with phosphorus pentachloride .


Physical and Chemical Properties Analysis

2,2-Dimethylpropanoyl chloride has a boiling point of 105.5 °C . Its density is 0.985 g/cm3 . The compound is a colorless fuming liquid with a pungent odor .

Safety and Hazards

2,2-Dimethylpropanoyl chloride is highly flammable and poses a danger. It has hazard statements H225, H290, H302, H314, H330 . Precautionary measures include keeping away from heat/sparks/open flames/hot surfaces and wearing protective gloves/protective clothing/eye protection/face protection .

Future Directions

As an acyl chloride, 2,2-dimethylpropanoyl chloride has potential uses in the synthesis of various organic compounds. Its use in the manufacture of drugs, insecticides, and herbicides suggests potential future directions in these areas .

Properties

IUPAC Name

1-(3,4-dihydro-1H-isoquinolin-2-yl)-2,2-dimethylpropan-1-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19NO/c1-14(2,3)13(16)15-9-8-11-6-4-5-7-12(11)10-15/h4-7H,8-10H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HWSYMHFJGZIIOP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)N1CCC2=CC=CC=C2C1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19NO
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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